rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans
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Overview
Description
rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans is a chiral compound with a unique structure that includes a methylamino group and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans include other chiral oxolan derivatives and methylamino-containing compounds.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a methylamino group and an oxolan ring
Properties
CAS No. |
5163-02-0 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
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